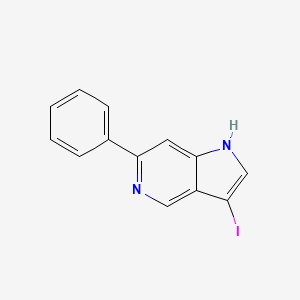
3-Iodo-6-phenyl-5azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-phenyl-5azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are known for their significant biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 3-Iodo-6-phenyl-5azaindole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-amino-5-iodopyridine and pyruvic acid.
Reaction Conditions: A palladium-catalyzed intramolecular Heck reaction is employed to form the azaindole core.
Industrial Production: Industrial methods may involve large-scale palladium-catalyzed reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-6-phenyl-5azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom at the 3-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include N-iodosuccinimide for iodination and palladium catalysts for coupling reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted azaindoles.
Scientific Research Applications
3-Iodo-6-phenyl-5azaindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Iodo-6-phenyl-5azaindole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Iodo-6-phenyl-5azaindole can be compared with other similar compounds:
Properties
IUPAC Name |
3-iodo-6-phenyl-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUIVYCSFGIFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
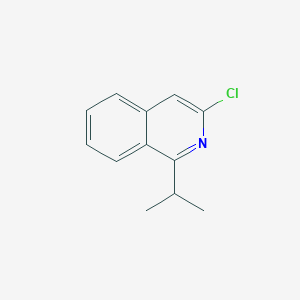

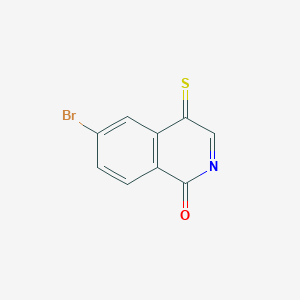
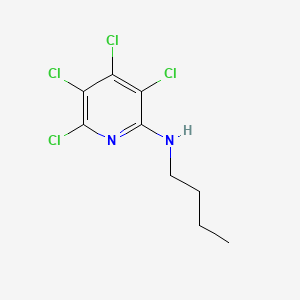
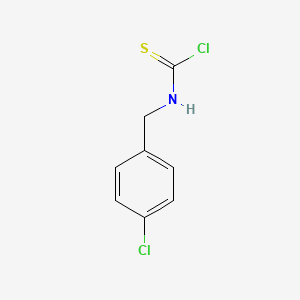

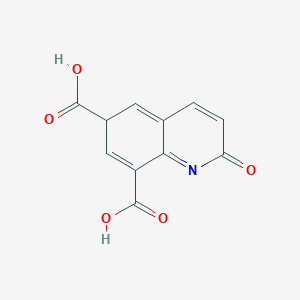
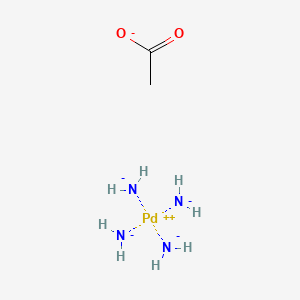
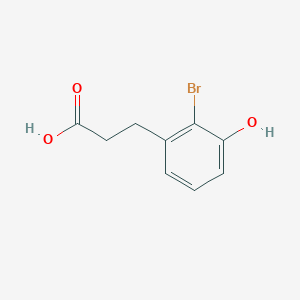
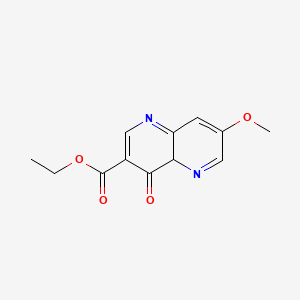
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
![Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-](/img/structure/B12329672.png)
